![molecular formula C16H16I2O2 B14226186 6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol CAS No. 823191-71-5](/img/structure/B14226186.png)
6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol is a chemical compound with the molecular formula C16H16I2O2 It is a derivative of biphenyl, characterized by the presence of iodine atoms and hydroxyl groups on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol typically involves the iodination of 2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective iodination of the biphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding dihydroxy compound.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’,4,4’-Tetramethyl[1,1’-biphenyl]-3,3’-diol: Lacks the iodine atoms, resulting in different chemical properties and reactivity.
6,6’-Dibromo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
2,2’,6,6’-Tetramethyl[1,1’-biphenyl]-4,4’-diol: Different substitution pattern on the biphenyl ring, affecting its chemical behavior.
Uniqueness
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-diol is unique due to the presence of iodine atoms, which impart distinct reactivity and potential applications compared to its analogs. The combination of iodine and hydroxyl groups makes it a versatile compound for various chemical transformations and research applications.
特性
CAS番号 |
823191-71-5 |
|---|---|
分子式 |
C16H16I2O2 |
分子量 |
494.10 g/mol |
IUPAC名 |
3-(3-hydroxy-6-iodo-2,4-dimethylphenyl)-4-iodo-2,6-dimethylphenol |
InChI |
InChI=1S/C16H16I2O2/c1-7-5-11(17)13(9(3)15(7)19)14-10(4)16(20)8(2)6-12(14)18/h5-6,19-20H,1-4H3 |
InChIキー |
KCUFVJBPIYWZFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)C)C2=C(C=C(C(=C2C)O)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14226104.png)
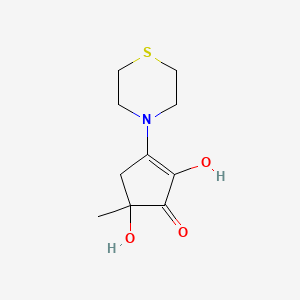
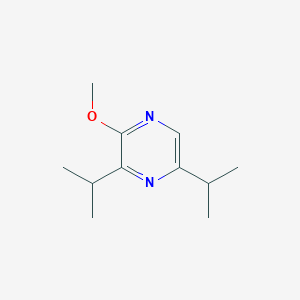
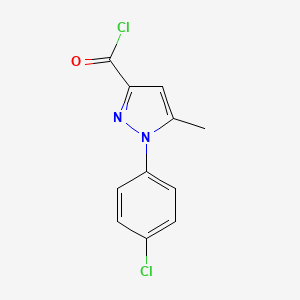
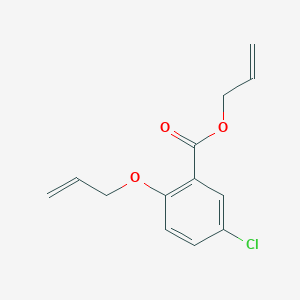





![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
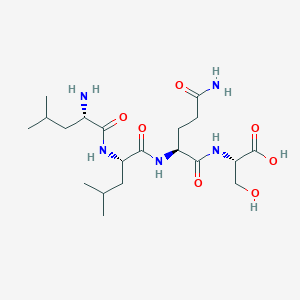
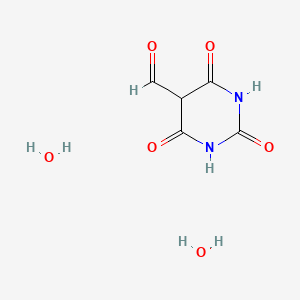
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
